Product packaging for 4,8-Dichloro-2-trichloromethylquinoline(Cat. No.:CAS No. 93600-66-9)

4,8-Dichloro-2-trichloromethylquinoline

Cat. No.: B1627923
CAS No.: 93600-66-9
M. Wt: 315.4 g/mol
InChI Key: SVZIGLFLUNAGHC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Research

The story of quinoline begins in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. ijpcbs.com However, its significance soared with the isolation of quinine (B1679958) from cinchona bark, a compound that would become a crucial tool in the fight against malaria. chemrj.org This discovery spurred intense research into the synthesis and derivatization of the quinoline core. Early synthetic methods, such as the Skraup, Doebner-von Miller, and Combes syntheses, laid the groundwork for accessing a wide variety of quinoline derivatives. researchgate.netclockss.org Over the decades, research has evolved from these classical methods to more sophisticated strategies involving metal-catalyzed cross-couplings, C-H activation, and multi-component reactions, continually expanding the synthetic chemist's toolkit. nih.govnih.gov

Strategic Importance of the Quinoline Heterocycle in Contemporary Organic Synthesis

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. scielo.br Its rigid, planar structure provides a well-defined framework for the spatial orientation of functional groups, allowing for precise interactions with biological targets. Quinolines are key components in a wide range of pharmaceuticals, including antimalarials, anticancer agents, antibacterials, and anti-inflammatory drugs. scielo.brnih.gov Beyond its medicinal applications, the quinoline moiety is also a valuable building block in materials science, contributing to the development of organic light-emitting diodes (OLEDs) and other functional materials. nih.gov

Significance of Halogenation Patterns in Quinoline Scaffolds for Chemical Transformations

The introduction of halogen atoms onto the quinoline scaffold dramatically influences its chemical reactivity and provides handles for further functionalization. The position of the halogen atom dictates its susceptibility to nucleophilic substitution and its role in directing further electrophilic substitution. For instance, a chlorine atom at the 4-position of the quinoline ring is known to be more reactive towards nucleophiles than one at the 2-position. nih.gov This differential reactivity allows for selective derivatization of polychlorinated quinolines. Furthermore, halogen atoms can serve as versatile precursors for a variety of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in building molecular complexity. The electrophilic cyclization of N-(2-alkynyl)anilines using halogenating agents is another powerful method for synthesizing halogen-substituted quinolines. worktribe.com

Distinctive Contributions of the Trichloromethyl Substituent to Quinoline Reactivity and Derivatization

The trichloromethyl (-CCl3) group is a potent electron-withdrawing substituent that significantly impacts the electronic properties and reactivity of the quinoline ring. Its presence at the 2-position enhances the electrophilicity of the quinoline system, making the ring more susceptible to nucleophilic attack. The -CCl3 group itself can also participate in a range of chemical transformations. For example, it can be a precursor to other functional groups. A notable reaction involves the three-component reaction of quinolines, arynes, and chloroform (B151607) to produce 2-(trichloromethyl)-1,2-dihydroquinolines, which can be further transformed into 2-quinolinones. nih.gov This highlights the synthetic utility of the trichloromethyl group in accessing diverse quinoline derivatives. A European patent describes the synthesis of 2-trichloromethyl-4-chloroquinolines by reacting 4-quinaldinol with phosphorus pentachloride in phosphorus oxychloride, indicating a method to introduce both the chloro and trichloromethyl functionalities. rsc.org

Overview of Current Research Trajectories Involving 4,8-Dichloro-2-trichloromethylquinoline and Related Analogues

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, research on closely related analogues provides insight into potential areas of interest. The synthesis and functionalization of polychlorinated quinolines remain an active area of investigation, driven by the need for novel building blocks in drug discovery and materials science. nih.gov Research into the reactivity of quinolines bearing electron-withdrawing groups like the trichloromethyl moiety is crucial for developing new synthetic methodologies. nih.gov Furthermore, the exploration of the biological activities of polyhalogenated and trichloromethylated quinolines continues, with a focus on developing new therapeutic agents. ijpcbs.com The development of efficient synthetic routes, such as those employing mixed lithium-magnesium reagents for the functionalization of dichloroquinolines, points towards a future where complex quinoline derivatives can be accessed with greater ease and selectivity. nih.gov

Physicochemical Properties of 4,8-Dichloroquinoline (B1582372)

While specific experimental data for this compound is scarce, the properties of the parent 4,8-dichloroquinoline can provide a baseline for understanding.

PropertyValueSource
Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
CAS Number 21617-12-9

Potential Synthetic Transformations of Polychlorinated Quinolines

The reactivity of the chloro and trichloromethyl groups allows for a variety of potential derivatization reactions.

PositionReagent/ConditionPotential ProductReference
4-Chloro Nucleophiles (e.g., amines, alkoxides)4-Substituted-8-chloro-2-trichloromethylquinoline nih.gov
8-Chloro Nucleophilic aromatic substitution (harsher conditions)8-Substituted-4-chloro-2-trichloromethylquinoline nih.gov
2-Trichloromethyl Hydrolysis (e.g., with KOH)4,8-Dichloro-2-quinolinone nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl5N B1627923 4,8-Dichloro-2-trichloromethylquinoline CAS No. 93600-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dichloro-2-(trichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl5N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZIGLFLUNAGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589199
Record name 4,8-Dichloro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93600-66-9
Record name 4,8-Dichloro-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93600-66-9
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Synthetic Methodologies for 4,8 Dichloro 2 Trichloromethylquinoline and Analogous Structures

Foundations of Dichloroquinoline Synthesis

The construction of the fundamental dichloroquinoline scaffold can be achieved through both classical and modern synthetic techniques. These methods primarily focus on the formation of the quinoline (B57606) ring system, which is subsequently chlorinated.

Classical Condensation and Annulation Reactions Leading to Quinoline Derivatives

The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions providing access to a wide array of substituted derivatives. These classical methods typically involve the condensation of anilines with carbonyl compounds, followed by cyclization and aromatization.

The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone in the presence of an acid catalyst, commonly sulfuric acid, to form a substituted quinoline. wikipedia.orgdrugfuture.comquimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes reaction is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org For instance, the use of substituted anilines can direct the cyclization to yield specific regioisomers.

The Doebner-von Miller reaction is another versatile method that utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound to produce quinolines. wikipedia.orgiipseries.orgnih.gov This reaction is often catalyzed by Lewis acids or Brønsted acids. wikipedia.org A key feature of this method is the in situ generation of the α,β-unsaturated carbonyl compound from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org The mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org

The Friedländer synthesis provides a straightforward route to quinolines by the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.orgquimicaorganica.org This reaction can be catalyzed by acids or bases. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting quinoline derivative.

These classical methods, while foundational, can sometimes be limited by harsh reaction conditions, low yields, and the formation of isomeric mixtures, especially when dealing with substituted anilines and carbonyl compounds. nih.gov

Microwave-Assisted Synthetic Approaches to Dichloroquinoline Cores

To overcome the limitations of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including dichloroquinolines. asianpubs.orgresearchgate.net Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance selectivity compared to conventional heating methods. researchgate.netnih.gov

A notable example is the one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride (POCl₃). asianpubs.org This method offers a rapid and efficient conversion with good yields and minimal by-products. asianpubs.org The use of microwave energy facilitates the condensation and subsequent chlorination steps in a single pot, reducing reaction times from hours to minutes. asianpubs.org

Microwave assistance has also been successfully applied to the Friedländer synthesis of quinolines. nih.govnih.govresearchgate.net By employing neat acetic acid as both a solvent and a catalyst under microwave irradiation, the synthesis of quinolines can be achieved in as little as five minutes in excellent yields. nih.govnih.govresearchgate.net This approach is not only faster but also aligns with the principles of green chemistry due to the use of a more environmentally benign acid.

Furthermore, microwave energy has been utilized in the synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline, demonstrating the versatility of this technology in the functionalization of pre-existing dichloroquinoline scaffolds. nih.gov

Specialized Routes to Trichloromethylated Quinoline Derivatives

The introduction of a trichloromethyl group onto the quinoline ring, particularly at the 2-position, requires specific synthetic strategies. This can be achieved either by direct chlorination of a precursor methylquinoline or by building the quinoline ring with the trichloromethyl group already in place.

Selective Chlorination Strategies of Methylquinolines

The conversion of a methyl group at the 2-position of a quinoline ring to a trichloromethyl group is a key transformation in the synthesis of the target compound. This is typically achieved through free-radical chlorination.

The free-radical chlorination of a 2-methylquinoline (B7769805) derivative can be accomplished using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), often initiated by UV light or a radical initiator. The reaction proceeds through a stepwise substitution of the hydrogen atoms of the methyl group with chlorine atoms.

For the synthesis of 4,8-dichloro-2-trichloromethylquinoline, a potential route involves the selective chlorination of 2-methyl-4,8-dichloroquinoline. The presence of the electron-withdrawing chloro substituents on the quinoline ring can influence the reactivity of the methyl group. Careful control of the reaction conditions, such as the amount of chlorinating agent and the reaction time, is crucial to achieve complete chlorination of the methyl group without further chlorination of the aromatic ring.

Conversion of Quinaldinol Derivatives through Halogenation

An alternative and often more controlled approach to synthesizing this compound involves starting from a quinaldinol derivative, specifically a 2-methylquinolin-4-ol. This strategy allows for the sequential introduction of the chloro substituents.

A plausible synthetic pathway begins with an appropriately substituted 2-methylquinolin-4-ol, such as 8-chloro-2-methylquinolin-4-ol. The hydroxyl group at the 4-position can be converted to a chloro group using a variety of reagents. A common method is the use of phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). This reaction effectively replaces the hydroxyl group with a chlorine atom, yielding a 4-chloroquinoline (B167314) derivative.

Subsequently, the methyl group at the 2-position can be chlorinated to a trichloromethyl group. This can be achieved through the aforementioned free-radical chlorination methods.

The Appel reaction provides another mild and efficient method for converting the hydroxyl group of the quinaldinol to a chloride. organic-chemistry.orgwikipedia.orgchem-station.comjk-sci.comyoutube.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄), to effect the transformation. wikipedia.orgjk-sci.com The reaction proceeds with inversion of configuration if the carbon atom is chiral. organic-chemistry.orgwikipedia.org

Stereoselective and Regioselective Considerations in Trichloromethylation

The synthesis of a polysubstituted quinoline like this compound requires careful consideration of regioselectivity at each synthetic step.

The initial formation of the quinoline ring via classical methods like the Combes or Doebner-von Miller synthesis is highly dependent on the substitution pattern of the aniline precursor to achieve the desired 8-chloro substitution. The choice of aniline and the reaction conditions are critical in directing the cyclization to the correct position.

During the chlorination steps, regioselectivity is also paramount. The introduction of the chloro group at the 4-position from a 4-hydroxy precursor is a well-established and regioselective transformation. The subsequent chlorination of the 2-methyl group to a trichloromethyl group is generally selective for the methyl group due to the higher reactivity of the benzylic-like protons under free-radical conditions.

The introduction of the chlorine atom at the 8-position can be achieved by starting with an 8-chloro-substituted aniline in the initial quinoline synthesis. Alternatively, direct chlorination of the quinoline ring at the 8-position can be challenging and may lead to a mixture of products. Therefore, building the quinoline ring with the 8-chloro substituent already in place is often the preferred strategy for ensuring regiochemical control.

As the trichloromethyl group is achiral, stereoselective considerations are not a factor in its formation.

Direct and Analogous Synthesis of this compound

The synthesis of this compound can be approached through the strategic application of classic named reactions in heterocyclic chemistry, followed by targeted halogenation steps. These methods offer a logical pathway to the target compound by first assembling a quinoline core with some of the required substituents and then introducing the remaining chloro groups.

Halogenation Protocols for Precursor Quinoline Substrates

A key strategy for the synthesis of this compound involves the late-stage halogenation of a suitable quinoline precursor. This approach relies on the initial synthesis of a quinoline ring bearing the trichloromethyl group at the 2-position and a chloro group at the 8-position, followed by the chlorination of the 4-position.

One potential route begins with the synthesis of 8-chloro-4-hydroxy-2-(trichloromethyl)quinoline. This intermediate can be prepared through a condensation reaction analogous to the Conrad-Limpach synthesis, by reacting 2-chloroaniline (B154045) with an ester of trichloroacetic acid, such as ethyl trichloroacetate. This initial cyclization would establish the C2-trichloromethyl and C8-chloro functionalities.

The subsequent and crucial step is the conversion of the 4-hydroxy group to a chloro substituent. This transformation is commonly achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). indianchemicalsociety.com The reaction of quinolin-4-ones with POCl₃ is a well-established method to furnish 4-chloroquinolines. nih.gov In some cases, the addition of PCl₅ can enhance the reactivity for more challenging substrates. indianchemicalsociety.com The reaction typically involves heating the quinolinone with an excess of the chlorinating agent, often without a solvent. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the product is isolated by pouring the reaction mixture into ice water.

A German patent describes a similar principle, where 2-trichloromethyl-4-quinolinol derivatives are obtained by condensing ethyl trichloroacetylacetate with anilines. google.com The patent suggests that the conversion of these 4-quinolinols to the corresponding 4-chloro derivatives is a feasible subsequent step. google.com

Another relevant finding from a German patent is the direct chlorination of a 2-methyl group on a quinoline ring to a trichloromethyl group. google.com This suggests an alternative strategy where 2-methyl-4,8-dichloroquinoline could be a precursor, which is then subjected to exhaustive chlorination to form the desired product.

Table 1: Halogenation of Quinolinone Precursors

PrecursorReagent(s)ProductReference
4-Hydroxyquinolin-2(1H)-onePOCl₃ / PCl₅2,4-Dichloroquinoline (B42001) indianchemicalsociety.com
QuinazolinonePOCl₃Chloroquinazoline nih.gov
2-Trichloromethyl-4-quinolinolNot specified2-Trichloromethyl-4-chloroquinoline google.com

This table presents examples of chlorination reactions on quinoline and related heterocyclic systems, illustrating the general applicability of reagents like POCl₃ for converting hydroxy groups to chloro groups.

One-Pot and Cascade Reaction Sequences for Multisubstituted Quinoline Formation

The construction of the this compound core can also be envisioned through multi-component reactions that assemble the quinoline ring system in a more convergent manner. Classic quinoline syntheses like the Doebner-von Miller, Combes, and Friedländer reactions are powerful tools for this purpose.

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov To synthesize the target molecule, one could theoretically use 2-chloroaniline and an α,β-unsaturated carbonyl compound bearing a trichloromethyl group. The α,β-unsaturated carbonyl component could be generated in situ from the aldol condensation of an appropriate aldehyde and a ketone with a trichloromethyl group. The reaction is typically catalyzed by strong acids. wikipedia.org A study on the synthesis of 2-trifluoromethylquinolines utilized the condensation of anilines with α,β-unsaturated trifluoromethyl ketones, suggesting that a similar approach with a trichloromethyl analog could be successful. researchgate.net

The Combes quinoline synthesis offers another route, reacting an aniline with a β-diketone under acidic conditions. wikipedia.org For the synthesis of this compound, 2-chloroaniline would be reacted with a β-diketone containing a trichloromethyl group. The regioselectivity of the cyclization is a critical aspect of the Combes synthesis and can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The Friedländer synthesis provides a further alternative, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.govorganic-chemistry.org To obtain the desired substitution pattern, a 2-amino-3-chlorobenzaldehyde (B1290574) or a related ketone could be reacted with a compound containing a trichloromethylacyl group. The reaction is typically catalyzed by either acid or base.

These classical methods, while powerful, often require harsh conditions and can lead to mixtures of products. However, they remain a cornerstone of quinoline synthesis and provide a logical framework for accessing complex derivatives like this compound.

Table 2: Classical Quinoline Syntheses

Reaction NameReactantsGeneral ProductReferences
Doebner-von MillerAniline, α,β-Unsaturated carbonylSubstituted quinoline wikipedia.orgnih.gov
CombesAniline, β-DiketoneSubstituted quinoline wikipedia.org
Friedländer2-Aminoaryl aldehyde/ketone, Active methylene compoundSubstituted quinoline nih.govorganic-chemistry.org

This table summarizes the key reactants for major named reactions used in the synthesis of quinolines.

Reactivity and Chemical Transformations of 4,8 Dichloro 2 Trichloromethylquinoline

Transformations Involving the Trichloromethyl Group at Position 2

The CCl₃ group is a versatile functional handle, and its transformations are central to the synthetic utility of 4,8-dichloro-2-trichloromethylquinoline. The high degree of chlorination at this position activates it towards several reaction pathways.

The trichloromethyl group can undergo nucleophilic substitution, although the reaction pathways can be complex and sometimes compete with other processes. These reactions are fundamental in modifying the side chain at the 2-position.

The reaction of 2-trichloromethylquinolines with phosphites, such as trimethyl phosphite (B83602), represents a key transformation. Studies on related 2-trichloromethylquinoline systems have shown that this reaction does not typically follow a simple Arbuzov rearrangement. Instead of direct substitution, the reaction often proceeds via a deoxygenation mechanism. google.com Trimethyl phosphite can deoxygenate carbonyl groups to generate carbene intermediates, which then undergo further reactions. google.com

In the context of 2-trichloromethylquinolines, the interaction with trimethyl phosphite can lead to the formation of various phosphorus-containing products. The specific outcomes are dependent on the reaction conditions and the substitution pattern on the quinoline (B57606) ring. The reaction of 2-trichloromethyl-4-chloroquinoline with trimethyl phosphite has been documented, highlighting the reactivity of the CCl₃ group in this class of compounds. researchgate.net

Table 1: Reaction of 2-Trichloromethylquinolines with Trimethyl Phosphite

Reactant Reagent Product Type Reference
2-Trichloromethyl-4-chloroquinoline Trimethyl phosphite Phosphorus-containing quinoline derivatives researchgate.net

The conversion of the trichloromethyl group (–CCl₃) into a dichloromethyl group (–CHCl₂) on the quinoline core is a documented transformation. This reduction can be achieved under specific reaction conditions. For instance, a patent for chloromethyl quinoline derivatives describes the formation of 2-dichloromethyl-8-methyl-4-chloroquinoline from the corresponding 2-trichloromethyl precursor. researchgate.net This indicates that selective reduction of one chlorine atom from the trichloromethyl group is feasible, providing access to dichloromethyl-substituted quinolines. researchgate.net These compounds are valuable as intermediates for further synthetic modifications in the development of pharmaceutical and crop protection agents. researchgate.net

The general formula provided in the patent documentation includes –CHCl₂ as a possible substituent at the R¹ position, further confirming the accessibility of these derivatives. researchgate.net However, the formation of dichloroethyl derivatives from the trichloromethyl group is not as commonly reported in the surveyed literature for this specific class of compounds.

The trichloromethyl group is an excellent precursor for radical-based transformations, providing a powerful alternative to nucleophilic substitution for creating new carbon-carbon and carbon-heteroatom bonds.

A significant radical reaction pathway for 2-trichloromethylquinolines involves a sequence of Sᵣₙ1 (Substitution Radical-Nucleophilic Unimolecular) and Eᵣc1 (Elimination Radical-Chain Unimolecular) mechanisms. This consecutive Sᵣₙ1/Eᵣc1 strategy is effective for converting the –CCl₃ group into a vinylic chloride group (–C(Cl)=CH₂).

The reaction is typically initiated by a single-electron transfer to the 2-trichloromethylquinoline substrate, often from the anion of a nitroalkane like 2-nitropropane (B154153) under basic conditions. The process unfolds as follows: researchgate.net

Initiation: The 2-trichloromethylquinoline accepts an electron to form a radical anion.

Fragmentation (Sᵣₙ1): This radical anion rapidly loses a chloride ion to form a 2-(dichloromethyl)quinolyl radical.

Nucleophilic Trapping: The radical is trapped by the nucleophile (e.g., the 2-nitropropane anion) to form a new radical anion intermediate.

Elimination (Eᵣc1): This intermediate then undergoes a radical-chain elimination of HCl, ultimately leading to the formation of the vinylic chloride product.

This methodology has been successfully applied to the 2-trichloromethylquinoline series to produce the corresponding 2-(1-chloroethenyl)quinolines. The reaction demonstrates that the Sᵣₙ1/Eᵣc1 pathway is a viable and efficient strategy for synthesizing vinylic chlorides from trichloromethylated heterocycles.

Table 2: Sᵣₙ1/Eᵣc1 Reaction for Vinylic Chloride Formation

Substrate Class Reagent Key Mechanisms Product Type Reference
2-Trichloromethylquinolines Nitroalkane anion Sᵣₙ1, Eᵣc1 2-(1-Chloroethenyl)quinolines

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. This approach is highly relevant for activating the robust C-Cl bonds within the trichloromethyl group of this compound. The general principle involves a photocatalyst, typically an iridium or ruthenium complex, that becomes a potent single-electron donor or acceptor upon excitation with visible light.

In the context of a trichloromethyl group, the catalytic cycle would likely proceed via a reductive quenching pathway:

The photocatalyst is excited by visible light (e.g., blue LEDs).

The excited-state photocatalyst transfers an electron to the 2-trichloromethylquinoline substrate.

This single-electron reduction induces the fragmentation of a C-Cl bond, releasing a chloride anion and generating a dichloromethyl radical (•CCl₂-Quinoline).

This radical can then engage in various synthetic transformations, such as addition to alkenes or alkynes, before the catalytic cycle is completed by regeneration of the ground-state photocatalyst.

This strategy allows for the generation of the key dichloromethyl radical under neutral and room-temperature conditions, avoiding harsh reagents. While specific studies on this compound are not extensively detailed, the methodology has been broadly applied for the trichloromethylation of various organic substrates and the synthesis of substituted quinolines, underscoring its potential applicability.

Hydrolytic Cleavage and Derivatization to Carboxylic Acid Functions

The trichloromethyl group at the 2-position of the quinoline ring is a key functional handle that can be transformed into a carboxylic acid moiety. This conversion is typically achieved through hydrolysis, a reaction that proceeds under either acidic or basic conditions. The resulting 4,8-dichloroquinoline-2-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules.

While specific literature on the hydrolysis of this compound is not abundant, the general mechanism for the hydrolysis of trichloromethyl groups on aromatic rings is well-established. The reaction of aldehydes with trichloromethide, followed by a reductive ring opening under basic conditions, can yield homologated carboxylic acids organic-chemistry.org. This suggests that the trichloromethyl group in the target molecule can be converted to a carboxylic acid. The synthesis of various quinoline-2-carboxylic acids has been documented, often starting from different precursors but highlighting the importance of this structural motif libretexts.orgquizlet.com. For instance, the Pfitzinger reaction of isatin (B1672199) with substituted acetophenones is a common route to 2-substituted quinoline-4-carboxylic acids quizlet.com. Although a different isomer, this demonstrates a general strategy for accessing quinoline carboxylic acids.

The hydrolysis of the CCl3 group is a critical step for further derivatization. Once the carboxylic acid is formed, a wide range of subsequent chemical transformations become accessible, including esterification, amidation, and conversion to acid chlorides, thereby opening avenues for the synthesis of a diverse array of quinoline derivatives.

Reactivity at the Chloro-Substituted Positions (4 and 8)

The chlorine atoms at the 4 and 8-positions of the quinoline ring are susceptible to nucleophilic attack and can participate in metal-catalyzed cross-coupling reactions. The relative reactivity of these two positions is influenced by the electronic effects of the substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for haloquinolines, particularly when the ring is activated by electron-withdrawing groups. In this compound, both the nitrogen atom in the quinoline ring and the trichloromethyl group at C2 strongly withdraw electron density, making the ring electron-deficient and thus more susceptible to nucleophilic attack.

Studies on related dichloro- and polychloro-heterocyclic systems provide valuable insights into the expected regioselectivity. In general, the 4-position of the quinoline ring is more activated towards nucleophilic attack than the 8-position. This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at the 4-position through resonance. Research on 2,4-dichloroquinolines has shown that nucleophilic substitution occurs preferentially at the C-4 position nih.gov. Similarly, in 2,4-dichloroquinazoline, SNAr reactions with a variety of amine nucleophiles consistently show regioselectivity for substitution at the 4-position nih.govlibretexts.orgresearchgate.net.

While specific data for this compound is scarce, it is anticipated that nucleophiles such as amines (e.g., piperidine) and alkoxides (e.g., sodium methoxide) would preferentially attack the 4-position. The reaction with sodium methoxide (B1231860) on 3,4-dichloro-1-nitrobenzene, a similarly activated system, results in substitution at the position para to the strongly electron-withdrawing nitro group, which is analogous to the 4-position in the quinoline system quizlet.comchegg.com. The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive based on acidity but is explained by the rate-determining step being the initial nucleophilic attack nih.govrsc.org.

Table 1: Expected Products of Nucleophilic Aromatic Substitution on this compound

Nucleophile Expected Major Product
Piperidine (B6355638) 4-(Piperidin-1-yl)-8-chloro-2-(trichloromethyl)quinoline

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The chloro substituents at positions 4 and 8 also serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions in this category include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron compounds with organic halides. It is a versatile method for forming C-C bonds. Studies on dichloroquinolines have demonstrated the feasibility of this reaction. For instance, the Suzuki coupling of 2,4-dichloroquinoline (B42001) has been shown to proceed regioselectively, with initial reaction at the more reactive C-2 position, followed by coupling at C-4 nih.gov. In the case of 4,7-dichloroquinoline, it is a suitable substrate for Suzuki coupling fishersci.se. For this compound, it is expected that the C-4 position would be more reactive than the C-8 position in Suzuki couplings, allowing for sequential and site-selective functionalization.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes libretexts.orgwikipedia.orgorganic-chemistry.org. Dichloro-heteroaromatic compounds have been successfully employed in Heck reactions nih.govnih.gov. The differential reactivity of the C-4 and C-8 chlorine atoms in this compound could potentially be exploited to achieve selective olefination at one position over the other.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds by reacting aryl halides with amines wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org. Research on the amination of dichloroquinolines has shown that the reaction is highly effective. A study on the Pd-catalyzed amination of isomeric dichloroquinolines, including 4,8-dichloroquinoline (B1582372), with adamantane-containing amines demonstrated that the 4-position is more reactive, leading to good yields of the mono-aminated products researchgate.net. This suggests that this compound would readily undergo selective amination at the C-4 position under appropriate Buchwald-Hartwig conditions.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

Reaction Coupling Partner Expected Major Product (at C-4)
Suzuki-Miyaura Phenylboronic acid 8-Chloro-4-phenyl-2-(trichloromethyl)quinoline
Heck Styrene 8-Chloro-4-styryl-2-(trichloromethyl)quinoline

Interplay between Substituent Electronic Effects and Reaction Outcomes

The reactivity of this compound is profoundly influenced by the electronic effects of its substituents. Both the chlorine atoms and the trichloromethyl group are strongly electron-withdrawing.

The trichloromethyl group (-CCl3) is a potent electron-withdrawing group primarily through its strong -I effect doubtnut.com. It does not possess a significant resonance effect. The cumulative electron-withdrawing nature of the two chloro substituents and the trichloromethyl group makes the quinoline ring system highly electron-deficient. This heightened electrophilicity is a key determinant of the molecule's reactivity, particularly for nucleophilic aromatic substitution, where it facilitates the attack of nucleophiles youtube.comlibretexts.org.

This strong electron-withdrawing environment deactivates the quinoline ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution, with the 4-position being the most susceptible due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen libretexts.org. The electron-withdrawing nature of the substituents also influences the acidity of protons on any potential alkyl side chains and the basicity of the quinoline nitrogen. The cytotoxic effects of quinoline derivatives have been shown to be highly dependent on the functional groups attached to the quinoline core, highlighting the importance of these electronic interactions in biological contexts as well brieflands.com.

Conformational Dynamics and Their Influence on Chemical Reactivity (e.g., CCl3-induced ring tension)

The conformational dynamics of this compound, particularly the spatial arrangement of the bulky trichloromethyl group, can have a significant impact on its chemical reactivity. The steric bulk of the -CCl3 group can influence the accessibility of adjacent reaction sites and may introduce strain into the quinoline ring system.

Computational Chemistry and Theoretical Investigations of 4,8 Dichloro 2 Trichloromethylquinoline

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. These methods are frequently used to predict molecular structures, electronic properties, and spectroscopic data.

Optimized Molecular Geometries and Conformational Landscapes

A computational study would typically begin by determining the most stable three-dimensional arrangement of atoms in 4,8-Dichloro-2-trichloromethylquinoline. This involves energy minimization calculations to find the global minimum on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals provides insight into the molecule's kinetic stability and electronic transitions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Mechanistic Studies through Computational Modeling

Computational modeling can be employed to investigate the step-by-step processes of chemical reactions involving this compound.

Elucidation of Reaction Pathways and Transition State Geometries

By mapping the potential energy surface, computational chemists can identify the most likely pathways for a chemical reaction. This includes the characterization of transition states—the high-energy structures that connect reactants and products. Understanding the geometry of these transition states is key to explaining the stereochemistry and regioselectivity of a reaction.

Energetic Profiles of Key Chemical Transformations

Calculating the energy changes throughout a reaction pathway provides a quantitative understanding of its feasibility. An energetic profile illustrates the relative energies of reactants, intermediates, transition states, and products, allowing for the determination of activation energies and reaction enthalpies.

Analysis of Intramolecular Steric and Electronic Effects

Theoretical and computational studies on this compound reveal significant intramolecular steric and electronic effects that dictate its three-dimensional structure and reactivity. The quinoline (B57606) core, a bicyclic aromatic system, is substantially influenced by the presence of five bulky and electronegative chlorine atoms distributed across the 4, 8, and trichloromethyl substituents.

The substitution pattern gives rise to considerable steric hindrance. The trichloromethyl group (-CCl₃) at the 2-position and the chlorine atom at the 8-position are of particular importance. Their proximity to each other and to the quinoline nitrogen atom induces significant steric strain. This forces the molecule to adopt a non-planar conformation to minimize repulsive interactions. In related substituted quinoline systems, similar steric pressures have been observed to cause notable deviations from planarity, with dihedral angles between the quinoline and substituent rings being significantly twisted. nih.govacs.org For instance, studies on 2-styryl-8-nitro-quinolines have shown that bulky groups at the 8-position lead to a more distorted geometry compared to less sterically demanding substituents. nih.govacs.org It is therefore highly probable that the quinoline ring system in this compound is distorted, with the CCl₃ group likely pushed out of the mean plane of the aromatic rings.

Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying these effects. DFT calculations on analogous substituted quinolines have been successfully used to predict geometric parameters like bond lengths and angles, which often show excellent agreement with experimental X-ray diffraction data. nih.gov For this compound, DFT calculations would likely predict a lengthening of the C-C and C-N bonds within the quinoline ring adjacent to the bulky substituents as a consequence of steric strain. The bond angles involving the C2, C4, and C8 atoms are also expected to be distorted from ideal sp² hybridization angles.

The calculated distribution of electron density and molecular electrostatic potential (MEP) would further illuminate the electronic landscape of the molecule. An MEP map would likely show regions of positive electrostatic potential (electron-poor areas) around the hydrogen atoms and the quinoline ring, and regions of negative electrostatic potential (electron-rich areas) localized on the nitrogen and chlorine atoms. This information is crucial for predicting how the molecule will interact with other species.

A summary of anticipated intramolecular effects is presented in the table below.

Parameter Expected Effect Rationale
Molecular Geometry Non-planarSteric repulsion between the CCl₃ group at C2 and the Cl atom at C8.
Bond Lengths Elongation of C-C and C-N bonds adjacent to substituents.Alleviation of steric strain.
Bond Angles Distortion from ideal sp² angles.Repulsive interactions between bulky groups.
Electron Density Reduced on the quinoline ring.Strong -I effect of chlorine and trichloromethyl groups.
Reactivity Prone to nucleophilic substitution.Electron-deficient nature of the quinoline ring.

Prediction of Supramolecular Assembly and Intermolecular Forces (e.g., Hirshfeld surface analysis)

The prediction of the supramolecular assembly of this compound in the solid state relies heavily on understanding the nature and relative importance of various intermolecular forces. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions within a crystal lattice. mdpi.commdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified.

For this compound, a variety of intermolecular interactions are expected to govern its crystal packing. Given the high halogen content, halogen bonding is likely to be a prominent feature. Chlorine atoms can act as halogen bond donors, forming interactions with nucleophilic regions on adjacent molecules, such as the nitrogen atom of the quinoline ring or another chlorine atom. These C-Cl···N and C-Cl···Cl interactions can play a crucial role in directing the self-assembly of the molecules into a stable crystalline structure. tandfonline.com

π-π stacking: The electron-deficient quinoline rings may engage in π-π stacking interactions, although the non-planar nature of the molecule due to steric hindrance might lead to offset or slipped-stacking arrangements rather than a perfectly co-facial orientation.

C-H···Cl and C-H···N hydrogen bonds: The hydrogen atoms on the quinoline ring can form weak hydrogen bonds with the chlorine atoms and the nitrogen atom of neighboring molecules.

The table below summarizes the predicted intermolecular contacts and their contributions to the supramolecular assembly of this compound, as would be elucidated by Hirshfeld surface analysis.

Interaction Type Description Expected Significance in Crystal Packing
Halogen Bonding (C-Cl···N/Cl) Interaction between a chlorine atom and a nitrogen or another chlorine atom on an adjacent molecule.High, due to the presence of multiple chlorine atoms.
π-π Stacking Interaction between the aromatic quinoline rings of neighboring molecules.Moderate, potentially in an offset arrangement due to steric hindrance.
C-H···Cl Hydrogen Bonds Weak hydrogen bonds between quinoline C-H groups and chlorine atoms.Moderate, contributing to the overall stability of the crystal lattice.
C-H···N Hydrogen Bonds Weak hydrogen bonds between quinoline C-H groups and the nitrogen atom.Low to moderate, depending on the accessibility of the nitrogen atom.
H···H Contacts van der Waals interactions between hydrogen atoms.High, as is common in many organic crystal structures.
Cl···Cl Contacts Interactions between chlorine atoms on adjacent molecules.High, contributing to the halogen bonding network.

The interplay of these attractive and repulsive forces at the molecular level dictates the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal.

Role of 4,8 Dichloro 2 Trichloromethylquinoline As a Building Block in Complex Chemical Synthesis

Strategic Intermediate for Advanced Organic Synthesis

4,8-Dichloro-2-trichloromethylquinoline serves as a pivotal intermediate in advanced organic synthesis due to its trifunctional nature. The presence of three distinct reactive handles on the quinoline (B57606) core allows for sequential and site-selective transformations. The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a reaction widely documented for 4-chloroquinolines. mdpi.comnih.gov This high reactivity enables the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate 4-substituted quinoline derivatives.

The trichloromethyl group at the C2 position is a valuable synthetic precursor, most notably for the carboxylic acid functionality. Through hydrolysis, the -CCl₃ group can be efficiently converted into a carboxylic acid group (-COOH). This transformation is a key step in the synthesis of quinoline-2-carboxylic acids, which are important pharmacophores and versatile intermediates for further elaboration, such as amide bond formation or the construction of other heterocyclic rings. A patent describing the synthesis of chloromethyl quinoline derivatives provides insight into the formation of the 2-trichloromethyl-4-chloroquinoline core structure, which is foundational to the target compound. nih.gov

The chlorine atom at the C8 position is generally less reactive towards nucleophilic substitution than the C4-chloro atom but can be activated or participate in metal-catalyzed cross-coupling reactions. This differential reactivity allows for a controlled, stepwise functionalization of the quinoline scaffold.

Table 1: Key Reactive Sites of this compound and Their Synthetic Transformations

Reactive Site Position Common Transformation Resulting Functional Group
Chloro C4 Nucleophilic Aromatic Substitution (SNAr) Amines, Ethers, Thioethers
Trichloromethyl C2 Hydrolysis Carboxylic Acid

Scaffold for the Development of Functionalized Quinoline Derivatives

The rigid quinoline core of this compound provides a robust scaffold for the systematic development of functionalized derivatives. By leveraging the distinct reactivity of its substituent groups, a diverse library of compounds can be generated from this single starting material. For instance, selective substitution of the 4-chloro group with various amines can yield a series of 4-aminoquinoline (B48711) derivatives. These derivatives are of significant interest in medicinal chemistry, with related structures showing a range of biological activities. researchgate.net

Furthermore, subsequent hydrolysis of the trichloromethyl group in these 4-substituted intermediates would lead to the corresponding quinoline-2-carboxylic acids. These acids can then be coupled with a variety of amines or alcohols to produce amides and esters, respectively, further expanding the molecular diversity. The synthesis of related 4-substituted 2-quinolinones and quinolinethiones from 4-chloroquinoline (B167314) precursors highlights the versatility of the 4-position for introducing new functionalities. mdpi.com

The development of new synthetic methodologies for the functionalization of the quinoline core remains an active area of research, with a focus on creating molecules with potential therapeutic applications. The strategic use of building blocks like this compound is central to these efforts.

Precursor for Heterocyclic Systems

Beyond the functionalization of the quinoline ring itself, this compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. The transformation of the substituents into reactive groups can facilitate intramolecular cyclization reactions to build new rings onto the quinoline framework.

A key transformation in this context is the hydrolysis of the 2-trichloromethyl group to a carboxylic acid. The resulting 4,8-dichloroquinoline-2-carboxylic acid possesses functional groups that can participate in cyclization reactions. For example, the carboxylic acid can be converted to an acyl chloride or activated ester, which can then react with a suitably positioned nucleophile to form a new ring.

Additionally, the reaction of the 4-chloro position with bifunctional nucleophiles can lead to the formation of fused ring systems. For example, reaction with a hydrazine (B178648) derivative could pave the way for the construction of a pyrazolo[3,4-c]quinoline system. The synthesis of tetrazolo[1,5-a]quinoline (B14009986) derivatives from 2-chloroquinolines demonstrates how the chloro substituent can be utilized to build fused tetrazole rings. These examples, while not starting from the exact title compound, illustrate established synthetic pathways that are applicable to derivatives of this compound. The synthesis of various heterocyclic compounds often relies on such versatile precursors.

Design and Implementation in Convergent and Divergent Synthetic Routes

The multiple, orthogonally reactive sites of this compound make it an ideal starting material for both convergent and divergent synthetic strategies.

In a divergent synthesis , a single, common intermediate is used to produce a library of structurally related compounds. This compound itself can act as this central precursor. For example, one could first perform a nucleophilic substitution at the C4 position with a variety of amines. This initial library of 4-amino-8-chloro-2-trichloromethylquinolines could then be subjected to hydrolysis of the trichloromethyl group, creating a second library of the corresponding 2-carboxylic acids. This approach allows for the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.

In a convergent synthesis , complex molecules are assembled from several individual fragments that are prepared separately and then joined together in the later stages of the synthesis. A derivative of this compound could serve as one of these key fragments. For instance, the 4-chloro group could be replaced by a boronic ester via a cross-coupling reaction. This functionalized quinoline fragment could then be coupled with another complex heterocyclic fragment in a Suzuki-Miyaura cross-coupling reaction to assemble a larger, more complex target molecule. The ability to functionalize the quinoline core in a controlled manner is essential for its application in these advanced synthetic plans. The principles of regioselective nucleophilic aromatic substitution are crucial in designing such synthetic routes. nih.gov

Future Research Perspectives and Directions

Development of More Efficient and Sustainable Synthetic Methodologies for 4,8-Dichloro-2-trichloromethylquinoline

The pursuit of more efficient and environmentally benign methods for synthesizing this compound is a primary research objective. While classical quinoline (B57606) syntheses exist, modern approaches prioritize sustainability, cost-effectiveness, and scalability. mdpi.com Future methodologies are expected to incorporate principles of green chemistry, such as the use of greener solvents and the development of recyclable catalysts. rsc.orgtandfonline.com

Key areas for development include:

Catalytic Systems: The exploration of novel catalysts, including transition metal complexes of palladium and copper, is anticipated to yield more efficient synthetic routes. Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recycling, contributing to more sustainable processes. The use of inexpensive and earth-abundant metal catalysts is also a growing area of interest to minimize environmental impact. rsc.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. rsc.org Implementing a continuous flow synthesis for this compound could lead to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in quinoline synthesis. mdpi.com Further investigation into microwave-assisted protocols for the synthesis of this specific dichloro-trichloromethyl substituted quinoline could lead to more rapid and efficient production.

Solvent-Free and Green Solvent Reactions: The development of solvent-free reaction conditions or the use of environmentally friendly solvents like water or ionic liquids can significantly reduce the environmental footprint of the synthesis. tandfonline.com

Exploration of Novel Reactivity Pathways for the Dichloro and Trichloromethyl Moieties

The dichloro and trichloromethyl groups on the quinoline scaffold of this compound represent reactive handles for further chemical modification. Future research will likely focus on selectively functionalizing these positions to create a diverse library of new derivatives.

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for the regioselective introduction of new functional groups onto the quinoline ring, offering an atom-economical alternative to traditional cross-coupling reactions. rsc.orgnih.gov Research into the selective C-H functionalization at other positions on the this compound core could yield novel compounds.

Cross-Coupling Reactions: The chlorine atoms at the 4 and 8 positions are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of aryl, alkyl, and amino substituents, respectively.

Transformations of the Trichloromethyl Group: The trichloromethyl group can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid, converted to a trifluoromethyl group, or participate in radical reactions. Exploring these pathways can lead to derivatives with significantly altered electronic and steric properties.

Application of Emerging Spectroscopic and Imaging Techniques for Enhanced Structural Elucidation

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and potential applications. Emerging analytical techniques offer unprecedented levels of detail for structural characterization.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., HSQC, HMBC) are invaluable for unambiguously assigning the complex structure of polysubstituted quinolines. mdpi.comresearchgate.net Future studies will continue to rely on these and more advanced NMR experiments for the structural confirmation of new derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of newly synthesized compounds. mdpi.comresearchgate.net

Nanoscale Infrared Spectroscopy: Techniques like nanomechanical infrared spectroscopy (NAM-IR) and atomic force microscopy-infrared spectroscopy (AFM-IR) allow for the characterization of very small sample quantities, which is particularly useful when only microgram quantities of a new derivative are available. spectroscopyonline.com

Fluorescence Imaging: Quinoline derivatives are known for their fluorescent properties and have been developed as probes for bio-imaging. researchgate.netnih.gov Future research could explore the development of fluorescent probes based on the this compound scaffold for imaging specific cellular components or biological processes. mdpi.com Radioiodinated quinoline derivatives have also shown potential as tumor imaging agents. snmjournals.org

Advanced Computational Design of New Reaction Transformations and Derivatives

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. By modeling reaction pathways and predicting molecular properties, computational approaches can guide experimental work, saving time and resources.

Density Functional Theory (DFT): DFT calculations can be used to investigate reaction mechanisms, predict the regioselectivity of functionalization reactions, and understand the electronic structure of this compound and its derivatives. researchgate.netjchemlett.com This can help in designing more efficient synthetic routes and predicting the reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to correlate the structural features of a series of derivatives with their chemical or biological activity. jchemlett.com This can guide the design of new derivatives with enhanced properties.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of derivatives, aiding in the rational design of more potent compounds. jchemlett.com

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The combination of automated synthesis and high-throughput experimentation (HTE) has revolutionized the process of reaction optimization and library synthesis. acs.org Applying these technologies to the study of this compound can significantly accelerate the discovery of new reactions and derivatives.

High-Throughput Screening (HTS): HTS platforms allow for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, using miniaturized reaction formats. nih.govnih.govchemrxiv.org This enables the efficient optimization of synthetic protocols for this compound and its functionalization.

Automated Synthesis: Robotic systems can be used to perform the synthesis of a library of derivatives in a fully automated fashion. This not only increases the speed and efficiency of synthesis but also improves reproducibility. chemrxiv.org

Data Management and Analysis: HTE generates large datasets that require sophisticated software for analysis and interpretation. chemrxiv.org The use of data analysis tools can help to identify trends and guide the design of subsequent experiments.

Q & A

Q. What are the optimal synthetic routes for 4,8-dichloro-2-trichloromethylquinoline, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound can be adapted from classical quinoline derivatization methods. Key approaches include:

  • Chlorination of precursor quinolines : Introduce chlorine atoms at the 4- and 8-positions using reagents like PCl₅ or SOCl₂ under controlled temperatures (80–120°C).
  • Trichloromethylation : Employ radical-initiated reactions or Friedel-Crafts alkylation to attach the -CCl₃ group at position 2.
  • Multi-step protocols : Combine hydrolysis, decarboxylation, and halogenation steps, as seen in analogous quinoline syntheses .
    Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane for chlorination, DMF for alkylation). Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding at C-2 due to the electron-withdrawing -CCl₃ group). The 4- and 8-chloro substituents split signals into distinct doublets .
  • IR Spectroscopy : Detect C-Cl stretches (550–850 cm⁻¹) and quinoline ring vibrations (C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (M⁺ at m/z 314.88) and fragmentation patterns (e.g., loss of Cl⁻ or CCl₃ groups) .
  • UV-Vis : Monitor π→π* transitions (200–300 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound across different studies?

Contradictions often arise from solvent effects, impurities, or instrument calibration. To mitigate:

  • Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and internal references (TMS).
  • Cross-validate with X-ray crystallography : Single-crystal diffraction provides unambiguous bond lengths and angles, resolving ambiguities in NMR assignments .
  • Replicate experiments : Compare data under identical conditions and purity thresholds (>95% by HPLC) .

Q. What computational modeling approaches are suitable for predicting the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The -CCl₃ group lowers electron density at C-2, enhancing susceptibility to nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays.
  • Docking Studies : Map binding affinities to target proteins (e.g., malaria parasite enzymes) by modeling steric and electronic complementarity .

Q. How does the position and nature of substituents on the quinoline ring influence the compound’s physicochemical properties and bioactivity?

  • Chlorine vs. Trichloromethyl : The -CCl₃ group at C-2 increases lipophilicity (logP > 3) and metabolic stability compared to single Cl substituents, enhancing membrane permeability.
  • Substituent Position : Chlorine at C-8 sterically hinders π-stacking interactions, reducing binding to planar biological targets. In contrast, C-4 substitution optimizes charge transfer in antimalarial applications .
  • Bioactivity Trends : Derivatives with electron-withdrawing groups at C-2 and C-8 show enhanced antiparasitic activity, while C-4 modifications improve antibacterial potency .

Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound for X-ray analysis?

  • Solvent Selection : Use slow evaporation in mixed solvents (e.g., ethanol/dichloromethane) to control nucleation.
  • Temperature Gradients : Cool saturated solutions from 50°C to 4°C over 48 hours.
  • Seeding : Introduce microcrystals to induce ordered growth.
    Successful crystallization confirms molecular planarity and validates computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.